N-(4-ethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate substituted phenylhydrazines with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of intermediate thiosemicarbazides, which cyclize to form the triazolothiadiazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
N-(4-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE
- [1,2,4]TRIAZOLO[4,3-B][1,2,4,5]TETRAZINE-BASED COMPOUNDS
Uniqueness
N-(4-ETHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the phenyl rings
Properties
Molecular Formula |
C23H27N5OS |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5OS/c1-4-6-19-25-26-23-28(19)27-20(17-11-7-15(3)8-12-17)21(30-23)22(29)24-18-13-9-16(5-2)10-14-18/h7-14,20-21,27H,4-6H2,1-3H3,(H,24,29) |
InChI Key |
UCWCOVLTSYNSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)CC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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